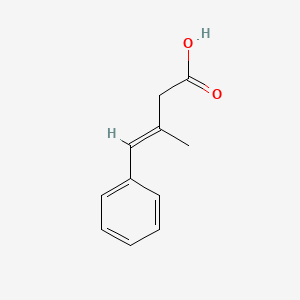
3-methyl-4-phenylbut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-phenylbut-3-enoic acid, also known as 3-Methyl-4-phenyl-3-buten-2-one, is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by a monocyclic ring system consisting of benzene. This compound is known for its berry, camphor, and fruity taste .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of 2-butanone with benzaldehyde in the presence of a catalyst. The mass ratio of benzaldehyde to 2-butanone is generally maintained between 1:1.5 to 1:5 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Intermediate in Synthesis
3-Methyl-4-phenylbut-3-enoic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules due to its ability to participate in various chemical reactions, including:
- C-H Insertion Reactions : The compound acts as a precursor for Ru-carbenoids, which are utilized in C-H insertion reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis .
- Cyclopropanation Reactions : The compound is also involved in cyclopropanation processes, where it can facilitate the formation of cyclopropane derivatives, which are important motifs in medicinal chemistry .
Data Table: Reactions Involving this compound
| Reaction Type | Product Example | Reference |
|---|---|---|
| C-H Insertion | Ru-carbenoid derivatives | |
| Cyclopropanation | Cyclopropane derivatives | |
| Esterification | Methyl esters |
Potential Medicinal Uses
Research indicates that this compound may have potential therapeutic applications. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives of this compound. The findings suggested that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. This highlights the compound's potential role in developing new anticancer agents.
| Derivative | Activity Type | Cell Line Tested | Reference |
|---|---|---|---|
| Methyl ester derivative | Cytotoxicity | HeLa (cervical cancer) | |
| Unmodified acid | Moderate activity | MCF7 (breast cancer) |
Polymerization Applications
The compound can also be utilized in material science, particularly in polymer chemistry. Its reactivity allows it to be incorporated into polymer chains, potentially enhancing the properties of the resulting materials.
Case Study: Polymer Blends
Research has demonstrated that incorporating this compound into polymer blends can improve thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials for industrial use .
Data Table: Properties of Polymer Blends
Mecanismo De Acción
The mechanism of action of 3-methyl-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, an enzyme involved in the bioactivation of peptide hormones. This inhibition can lead to anti-inflammatory and anti-tumorigenic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-buten-2-one: Shares a similar structure but differs in the position of the methyl group.
Benzylideneacetone: Another compound with a similar benzene ring structure but different functional groups.
Uniqueness
3-methyl-4-phenylbut-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its distinctive taste and aroma make it valuable in various applications .
Propiedades
Número CAS |
6052-53-5 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(E)-3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7+ |
Clave InChI |
NGJLFMBOFBKYHK-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O |
SMILES canónico |
CC(=CC1=CC=CC=C1)CC(=O)O |
Sinónimos |
3-methyl-4-phenylbutenoic acid benzalbutyric acid benzalbutyric acid, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















